
Diazanium;2-dodecoxysulfonylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;2-dodecoxysulfonylbutanedioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of diazonium groups and a dodecoxysulfonylbutanedioate moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;2-dodecoxysulfonylbutanedioate typically involves the diazotization of an aromatic amine followed by the introduction of the dodecoxysulfonylbutanedioate group. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to form the diazonium salt. The subsequent reaction with the dodecoxysulfonylbutanedioate group can be facilitated by various coupling agents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diazanium;2-dodecoxysulfonylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, cyanides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
Diazanium;2-dodecoxysulfonylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a linker for targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diazanium;2-dodecoxysulfonylbutanedioate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the properties of the target molecules. The pathways involved in these reactions are influenced by the specific functional groups present in the compound and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diazanium;2-dodecoxysulfonylbutanedioate include other diazonium salts and sulfonylbutanedioate derivatives. Examples include:
Aryl diazonium salts:
Sulfonylbutanedioate derivatives: Utilized in the synthesis of specialty chemicals and materials.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of diazonium and dodecoxysulfonylbutanedioate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and functionalizations .
Properties
Molecular Formula |
C16H36N2O7S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
diazanium;2-dodecoxysulfonylbutanedioate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1H3 |
InChI Key |
SARYDYBBHOGYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


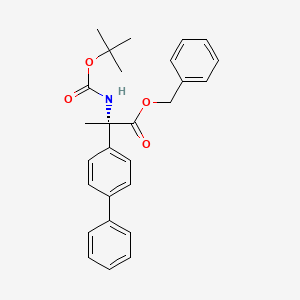
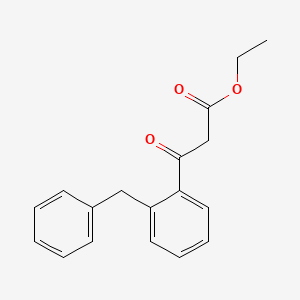
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


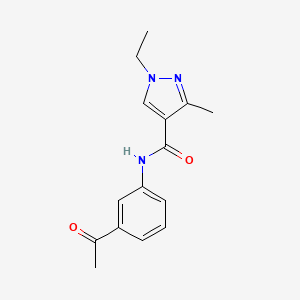
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
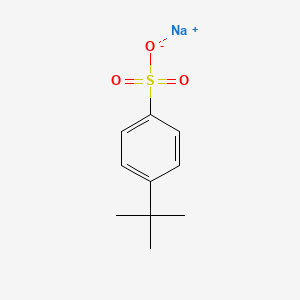
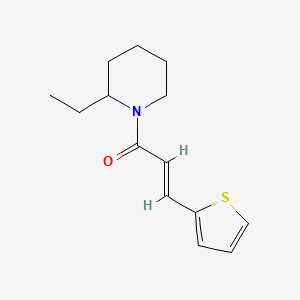
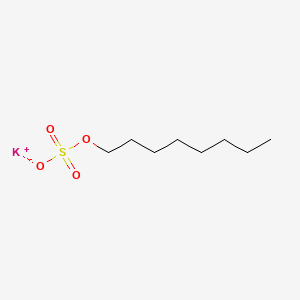
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
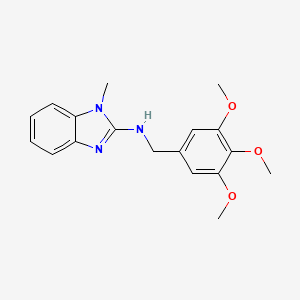
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
